(7-Methoxychroman-3-yl)methanamine hydrochloride
CAS No.: 1187932-66-6
Cat. No.: VC2874053
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187932-66-6 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.7 g/mol |
| IUPAC Name | (7-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10;/h2-3,5,8H,4,6-7,12H2,1H3;1H |
| Standard InChI Key | NDNBPQWGYUOFMI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CC(CO2)CN)C=C1.Cl |
| Canonical SMILES | COC1=CC2=C(CC(CO2)CN)C=C1.Cl |
Introduction
(7-Methoxychroman-3-yl)methanamine hydrochloride is a chemical compound belonging to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydrofuran ring. This specific compound features a methoxy group at the 7-position and a methanamine group at the 3-position of the chroman structure. The compound has garnered interest in medicinal chemistry due to its potential biological activities.
Synthesis and Characterization
The synthesis of (7-Methoxychroman-3-yl)methanamine hydrochloride typically involves the reaction of 7-methoxychroman with suitable amine reagents. The reaction conditions can vary, but they often involve the use of a solvent and may require a catalytic amount of acid to improve yields in acylation reactions.
For characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to determine the compound's structure and purity.
Biological Activities and Potential Applications
Research into (7-Methoxychroman-3-yl)methanamine hydrochloride suggests that it may exhibit significant biological activity, particularly in modulating certain receptors. Derivatives similar to this compound have shown activity against the TRPV1 receptor, which is involved in pain perception and inflammation.
| Biological Activity | Potential Application |
|---|---|
| Modulation of TRPV1 receptor | Pain management and anti-inflammatory therapies |
| Interaction with other biological pathways | Potential therapeutic applications in various diseases |
Comparison with Related Compounds
Other chroman derivatives, such as (6-Methylchroman-3-yl)methanamine hydrochloride, share structural similarities but differ in their substituents. For example, (6-Methylchroman-3-yl)methanamine hydrochloride has a methyl group at the 6-position instead of a methoxy group at the 7-position.
| Compound | Position of Substituent | Unique Features |
|---|---|---|
| (7-Methoxychroman-3-yl)methanamine hydrochloride | 7 (Methoxy) | Potential for biological activity modulation |
| (6-Methylchroman-3-yl)methanamine hydrochloride | 6 (Methyl) | Different reactivity and biological profile |
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